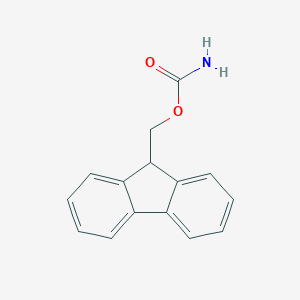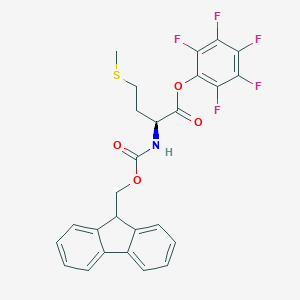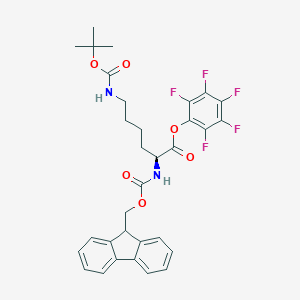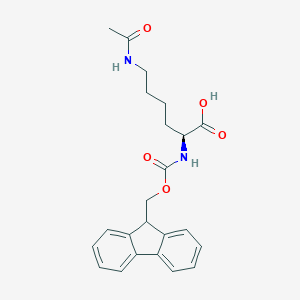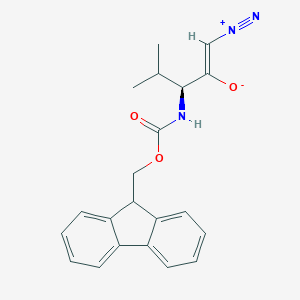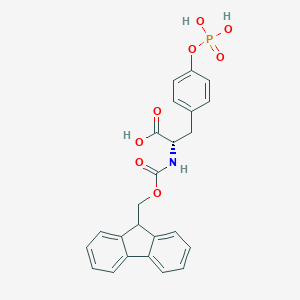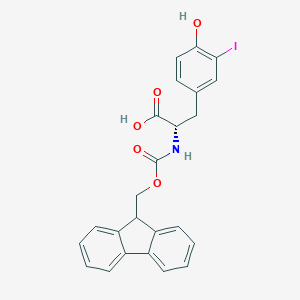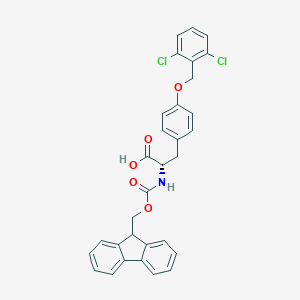
Fmoc-met(O2)-OH
Vue d'ensemble
Description
Fmoc-Methionine Sulfoxide (Fmoc-met(O2)-OH) is a derivative of methionine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in peptide synthesis due to its ability to protect the amino group during the synthesis process. The oxidation of methionine to methionine sulfoxide introduces an additional functional group, making it a valuable tool in studying oxidative stress and protein folding.
Applications De Recherche Scientifique
Fmoc-Methionine Sulfoxide is widely used in various scientific research fields:
Chemistry: It is used in peptide synthesis to protect the amino group and study oxidative modifications.
Biology: It helps in understanding protein folding and the role of oxidative stress in biological systems.
Medicine: It is used in the development of therapeutic peptides and studying diseases related to oxidative stress.
Industry: It is employed in the synthesis of complex peptides for pharmaceuticals and research purposes.
Mécanisme D'action
Target of Action
Fmoc-met(O2)-OH, also known as Fmoc-Met-OPfp, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides . The role of this compound is to protect these amino acids during the synthesis process .
Mode of Action
This compound interacts with its targets (amino acids) by forming a bond with them . This bond protects the amino acids from unwanted reactions during the peptide synthesis process . Once the peptide chain is formed, the Fmoc group is removed, allowing the amino acids to interact as intended .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting the amino acids, this compound ensures that the peptide chains are formed correctly . The downstream effects of this include the successful synthesis of peptides, which can then go on to perform their intended functions in the body .
Pharmacokinetics
For example, its ability to form stable bonds with amino acids and then be removed without disrupting the peptide chain is crucial for the successful synthesis of peptides .
Result of Action
The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then go on to perform a variety of functions, depending on their specific amino acid sequences .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs . For example, the presence of other chemicals, the temperature, and the pH can all impact the efficiency of this compound’s protective action . Therefore, careful control of these environmental factors is necessary to ensure the successful synthesis of peptides .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fmoc-met(O2)-OH participates in biochemical reactions, particularly in the formation of peptides. It interacts with enzymes and other biomolecules during peptide synthesis . The Fmoc group can be removed with a reaction involving a mixture of an amine and a carboxylic acid .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. The Fmoc group protects the amino acid during synthesis and can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Methionine Sulfoxide typically involves the following steps:
Fmoc Protection: Methionine is first protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Oxidation: The protected methionine is then oxidized to methionine sulfoxide using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-Methionine Sulfoxide follows similar steps but on a larger scale. The process involves:
- Large-scale protection of methionine using fluorenylmethyloxycarbonyl chloride.
- Controlled oxidation to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Methionine can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents such as dithiothreitol.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Deprotection Reagents: Piperidine in dimethylformamide.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Deprotection: Free methionine sulfoxide.
Comparaison Avec Des Composés Similaires
Fmoc-Methionine (Fmoc-Met-OH): Similar to Fmoc-Methionine Sulfoxide but without the oxidation.
Fmoc-Cysteine (Fmoc-Cys-OH): Another sulfur-containing amino acid used in peptide synthesis.
Fmoc-Homocysteine (Fmoc-Hcy-OH): A homolog of methionine with an additional methylene group.
Uniqueness: Fmoc-Methionine Sulfoxide is unique due to the presence of the sulfoxide group, which provides additional functionality for studying oxidative stress and protein folding. This makes it particularly valuable in research focused on oxidative modifications and related diseases.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163437-14-7 | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


